molecular formula C15H18N2O2 B7496913 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one

1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one

Cat. No.: B7496913
M. Wt: 258.32 g/mol
InChI Key: PLOUGMVMGJBRBP-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate aldehyde or ketone in the presence of a catalyst. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit the activity of certain enzymes involved in cancer cell proliferation . The morpholine ring can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indol-3-yl)-2-piperidin-4-yl-propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(1H-Indol-3-yl)-2-pyrrolidin-4-yl-propan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(1H-Indol-3-yl)-2-morpholin-4-yl-propan-1-one is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature can lead to improved pharmacokinetic properties and potentially greater therapeutic efficacy.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11(17-6-8-19-9-7-17)15(18)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOUGMVMGJBRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=CC=CC=C21)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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